REACTION_CXSMILES
|
[N:1]([C:4]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)([CH3:6])[CH3:5])=[N+]=[N-].[H][H]>C(O)C.[Pd]>[N:13]1[C:14]2[C:9](=[CH:8][C:7]([C:4]([NH2:1])([CH3:5])[CH3:6])=[CH:16][CH:15]=2)[CH:10]=[CH:11][CH:12]=1
|
Name
|
6-(2-azidopropan-2-yl)quinoline
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)(C)C=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mass was filtered through celite
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(C)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.079 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 15.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |